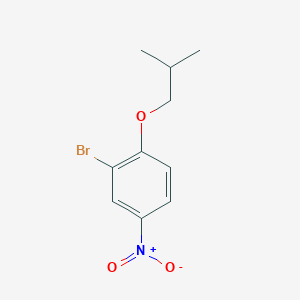
2-溴-1-异丁氧基-4-硝基苯
描述
2-Bromo-1-isobutoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring a bromine atom, an isobutoxy group, and a nitro group attached to the benzene ring
科学研究应用
2-Bromo-1-isobutoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isobutoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isobutoxy-4-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 2-Bromo-1-isobutoxy-4-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .
化学反应分析
Types of Reactions
2-Bromo-1-isobutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The isobutoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-1-isobutoxy-4-nitrobenzene or 2-alkoxy-1-isobutoxy-4-nitrobenzene.
Reduction: Formation of 2-bromo-1-isobutoxy-4-aminobenzene.
Oxidation: Formation of 2-bromo-1-isobutoxy-4-carboxybenzene.
作用机制
The mechanism of action of 2-Bromo-1-isobutoxy-4-nitrobenzene involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
相似化合物的比较
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the isobutoxy group.
2-Bromo-1-methoxy-4-nitrobenzene: Similar structure but has a methoxy group instead of an isobutoxy group.
2-Bromo-1-ethoxy-4-nitrobenzene: Similar structure but has an ethoxy group instead of an isobutoxy group.
Uniqueness
2-Bromo-1-isobutoxy-4-nitrobenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCNCPLRUGADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548336 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-95-6 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
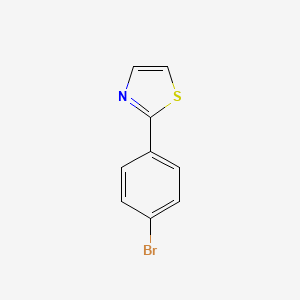


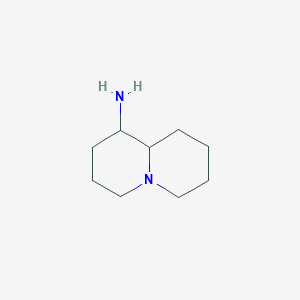
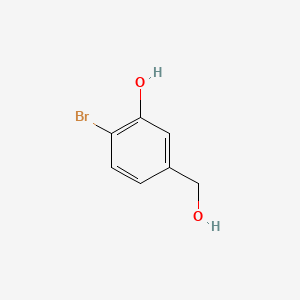
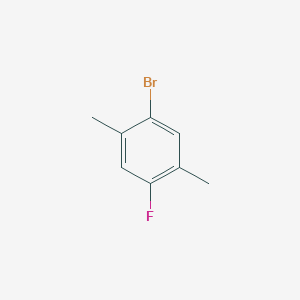

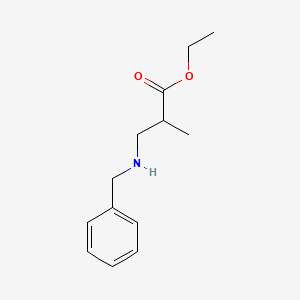
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
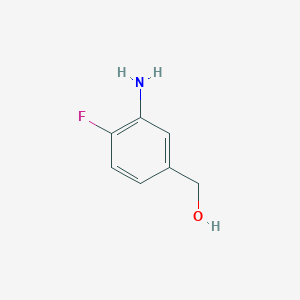
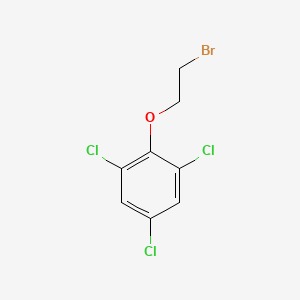
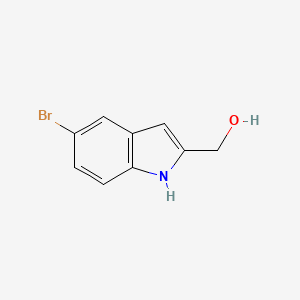

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)
